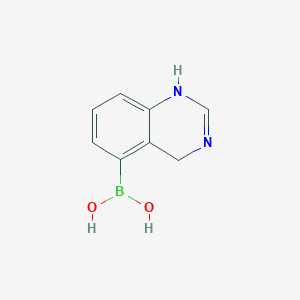
1,4-Dihydroquinazolin-5-ylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dihydroquinazolin-5-ylboronic acid is an organic compound that belongs to the class of boronic acids Boronic acids are characterized by the presence of a boron atom bonded to an alkyl or aryl group and two hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydroquinazolin-5-ylboronic acid typically involves the reaction of quinazoline derivatives with boronic acid reagents. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of boronic acids often involves the use of borate esters as intermediates. These esters are formed by the dehydration of boric acid with alcohols . The resulting boronic esters can then be hydrolyzed to yield the desired boronic acid. This method is scalable and can be adapted for the production of various boronic acid derivatives.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Dihydroquinazolin-5-ylboronic acid can undergo several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or borohydride.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in Suzuki-Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: Boranes or borohydrides.
Substitution: Biaryl compounds or other cross-coupled products.
Aplicaciones Científicas De Investigación
1,4-Dihydroquinazolin-5-ylboronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,4-Dihydroquinazolin-5-ylboronic acid involves its ability to form reversible covalent bonds with diols and other Lewis bases. This interaction is crucial for its role in sensing applications and enzyme inhibition. The boronic acid group can bind to active site serines in enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Another boronic acid with a phenyl group instead of a quinazoline ring.
Methylboronic acid: Contains a methyl group instead of a quinazoline ring.
Quinazoline derivatives: Compounds with similar quinazoline structures but different functional groups.
Uniqueness
1,4-Dihydroquinazolin-5-ylboronic acid is unique due to its combination of a quinazoline ring and a boronic acid group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.
Propiedades
Número CAS |
1309980-92-4 |
|---|---|
Fórmula molecular |
C8H9BN2O2 |
Peso molecular |
175.98 g/mol |
Nombre IUPAC |
1,4-dihydroquinazolin-5-ylboronic acid |
InChI |
InChI=1S/C8H9BN2O2/c12-9(13)7-2-1-3-8-6(7)4-10-5-11-8/h1-3,5,12-13H,4H2,(H,10,11) |
Clave InChI |
WKMNVRURPBLWIB-UHFFFAOYSA-N |
SMILES canónico |
B(C1=C2CN=CNC2=CC=C1)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


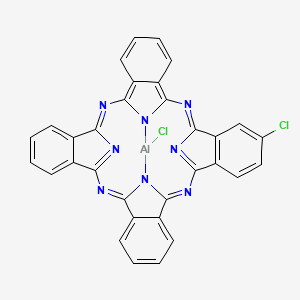
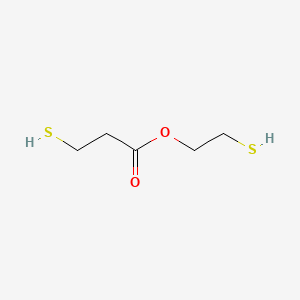
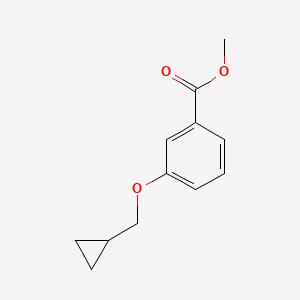
![Cobalt(2+);2-[2-hydroxyethyl(prop-2-enyl)amino]ethanol;dichloride](/img/structure/B13756171.png)


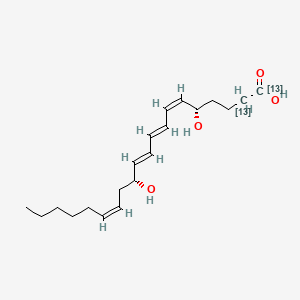
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
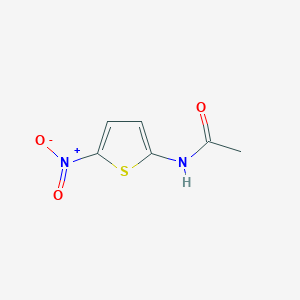
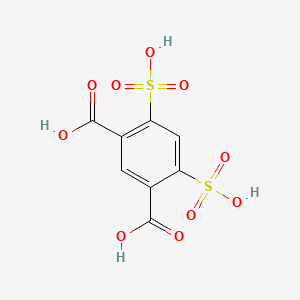
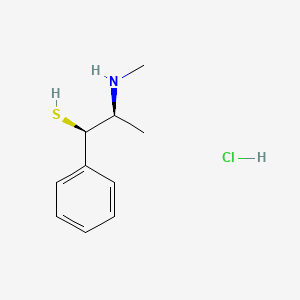
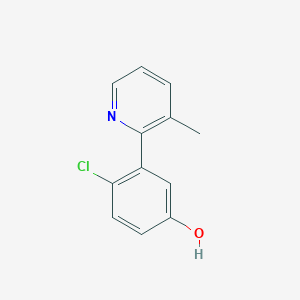
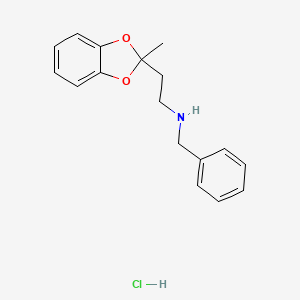
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)
